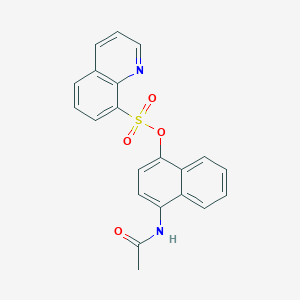![molecular formula C20H16N2O5S B277046 4-{[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B277046.png)
4-{[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid, commonly known as ESI-09, is a small molecule inhibitor that has shown promising results in scientific research. ESI-09 is known for its ability to target and inhibit the activity of the ion channel TRPM7, which is involved in various physiological and pathological processes.
Mecanismo De Acción
ESI-09 works by binding to the intracellular portion of the TRPM7 ion channel, inhibiting its activity. TRPM7 is a non-selective cation channel that is permeable to magnesium and calcium ions. It is involved in various physiological and pathological processes, including cell proliferation, migration, and invasion, as well as cell death and survival. By inhibiting the activity of TRPM7, ESI-09 can modulate these processes and potentially be used as a therapeutic agent.
Biochemical and Physiological Effects:
ESI-09 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that ESI-09 can inhibit the growth and migration of cancer cells, induce cell death, and modulate the immune response. In vivo studies have shown that ESI-09 can improve cardiac function, reduce infarct size, and improve neurological function after stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ESI-09 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be effective in inhibiting the activity of TRPM7 in various cell types and animal models. However, there are also some limitations to using ESI-09 in lab experiments. Its specificity for TRPM7 may be limited, as it has been shown to inhibit the activity of other ion channels as well. Additionally, its pharmacokinetics and toxicity profile have not been fully characterized.
Direcciones Futuras
There are several future directions for the study of ESI-09. One area of research is to further characterize its pharmacokinetics and toxicity profile, as well as its specificity for TRPM7. Another area of research is to investigate its potential as a therapeutic agent for various diseases, such as cancer, cardiovascular disease, and neurological disorders. Additionally, ESI-09 can be used as a tool to study the role of TRPM7 in various physiological and pathological processes, such as cell proliferation, migration, and invasion, as well as cell death and survival.
Métodos De Síntesis
The synthesis of ESI-09 involves a multistep process that includes the condensation of 2-amino-3-carboxybenzenesulfonamide with 2-ethyl-1,3-dioxoindane-6-carboxylic acid in the presence of a coupling agent. The resulting intermediate is then treated with trifluoroacetic acid to remove the protecting group, resulting in the formation of ESI-09.
Aplicaciones Científicas De Investigación
ESI-09 has been widely used in scientific research to study the role of TRPM7 in various physiological and pathological processes. TRPM7 is known to be involved in cell proliferation, migration, and invasion, as well as cell death and survival. ESI-09 has been shown to inhibit the activity of TRPM7, leading to a decrease in cell proliferation, migration, and invasion, and an increase in cell death. ESI-09 has also been used to study the role of TRPM7 in cardiac function, neuronal development, and immune response.
Propiedades
Nombre del producto |
4-{[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid |
|---|---|
Fórmula molecular |
C20H16N2O5S |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
4-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C20H16N2O5S/c1-2-22-16-10-11-17(14-4-3-5-15(18(14)16)19(22)23)28(26,27)21-13-8-6-12(7-9-13)20(24)25/h3-11,21H,2H2,1H3,(H,24,25) |
Clave InChI |
BUBIUFFUCXSTAQ-UHFFFAOYSA-N |
SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)C(=O)O)C=CC=C3C1=O |
SMILES canónico |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)C(=O)O)C=CC=C3C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B276964.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276965.png)

![{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276971.png)

![[2-(Benzylamino)-2-oxoethoxy]acetic acid](/img/structure/B276974.png)

![5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B276985.png)


![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide](/img/structure/B276990.png)
![4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B276991.png)

